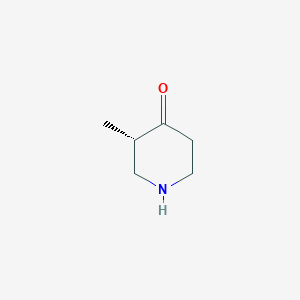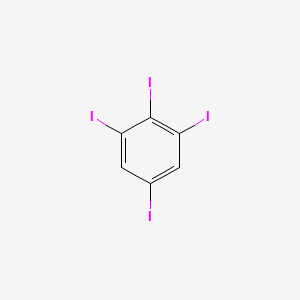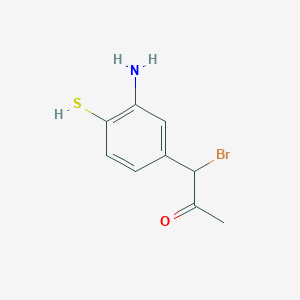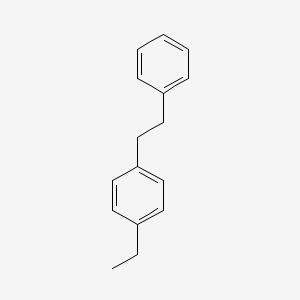![molecular formula C23H22O9 B14073691 3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate CAS No. 42385-89-7](/img/structure/B14073691.png)
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate is a complex organic compound characterized by multiple acetyloxy groups attached to a phenyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate typically involves the esterification of phenolic compounds with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying ester hydrolysis.
Industry: It may be used in the production of polymers or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate involves the hydrolysis of the ester bonds to release acetic acid and the corresponding phenolic compound. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released phenolic compound can then interact with various molecular targets, potentially affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone: This compound has a similar structure but differs in the position and number of acetyloxy groups.
2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate: Another structurally related compound with different substitution patterns.
Uniqueness
3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate is unique due to its specific arrangement of acetyloxy groups, which can influence its reactivity and interactions with biological molecules
Eigenschaften
CAS-Nummer |
42385-89-7 |
|---|---|
Molekularformel |
C23H22O9 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
[4-[3-oxo-3-(2,4,6-triacetyloxyphenyl)propyl]phenyl] acetate |
InChI |
InChI=1S/C23H22O9/c1-13(24)29-18-8-5-17(6-9-18)7-10-20(28)23-21(31-15(3)26)11-19(30-14(2)25)12-22(23)32-16(4)27/h5-6,8-9,11-12H,7,10H2,1-4H3 |
InChI-Schlüssel |
OUTPMVGHRKAIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


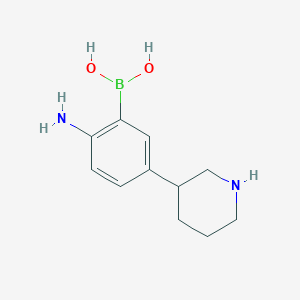
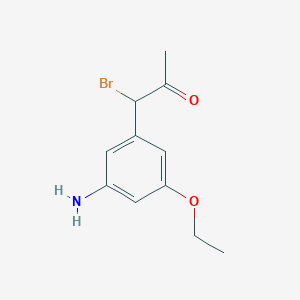
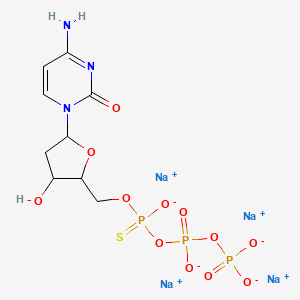
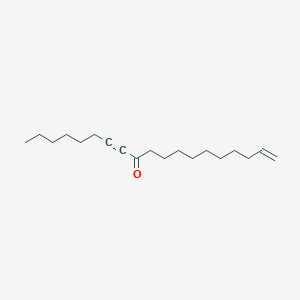
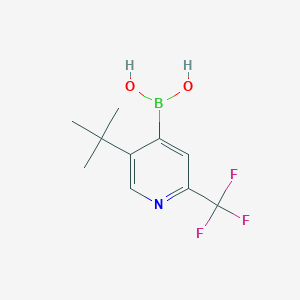
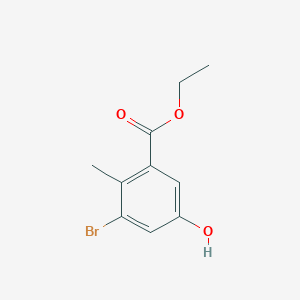
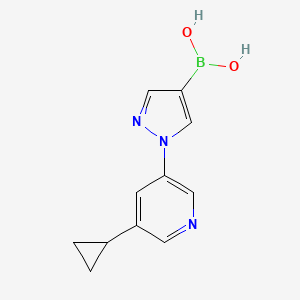

![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
